

Certificate of Analysis: Cinacalcet-D4 Hydrochloride

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Compound of Interest

Compound Name: Cinacalcet-d4 Hydrochloride

Cat. No.: B15351893

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Product Name: **Cinacalcet-D4 Hydrochloride** Synonyms: (α R)- α -Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl-d4]-1-naphthalenemethanamine Hydrochloride Chemical Formula: $C_{22}H_{19}D_4ClF_3N$ Molecular Weight: 397.90 g/mol CAS Number: 2514927-75-2 (for deuterated form)

This document provides a comprehensive technical overview of the analytical data and methodologies used for the quality control of **Cinacalcet-D4 Hydrochloride**. The information herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of **Cinacalcet-D4 Hydrochloride** is presented below.

Parameter	Specification
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO (≥ 50 mg/mL) and Methanol.[1]
	Slightly soluble in water.[2]
Storage	Store at -20°C for long-term stability.

Analytical Data

The following tables summarize the quantitative data obtained from various analytical tests performed on a representative batch of **Cinacalcet-D4 Hydrochloride**.

Identity Confirmation

The identity of the compound was confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2.1.1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.67	d	3H	-CH ₃
1.99	quintet	2H	-CH ₂ -
5.30	q	1H	-CH-
7.46–7.61	m	7H	Aromatic-H
7.95–8.03	m	3H	Aromatic-H
8.23	d	1H	Aromatic-H
9.36	s	1H	-NH-
10.04	s	1H	HCl

Note: Data corresponds to the non-deuterated Cinacalcet Hydrochloride and is provided for structural reference.[3]

Table 2.1.2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
20.49	-CH ₃
27.50	-CH ₂ -
32.02	-CH ₂ -
45.18	-CH ₂ -
52.60	-CH-
123.06 - 142.75	Aromatic-C
Note: Data corresponds to the non-deuterated Cinacalcet Hydrochloride and is provided for structural reference.[3]	

Table 2.1.3: Mass Spectrometry Data

Ionization Mode	Mass to Charge Ratio (m/z)	Interpretation
ESI+	362.2	[M+H] ⁺ (deuterated)

Purity and Impurity Profile

The purity of **Cinacalcet-D4 Hydrochloride** was determined by High-Performance Liquid Chromatography (HPLC).

Table 2.2.1: HPLC Purity Data

Parameter	Result
Purity (by area %)	≥98%
Retention Time	~2.8 minutes
Related Impurities	<2.0%

Table 2.2.2: Impurity Profile

Impurity Name	Limit of Detection (LOD)	Limit of Quantitation (LOQ)
Cinacalcet Impurity A, B, C	0.01 - 0.04 µg/mL	0.03 - 0.13 µg/mL
Ethanamine, Mesylate, and Dehydro impurities	~0.20 ppm	~0.60 ppm

Note: LOD and LOQ values are based on methods developed for the non-deuterated form.[4]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was employed for the determination of purity and impurity profile.[5][6][7]

- Instrumentation: Waters HPLC e2695 series with a UV-Vis detector and Empower 2 software.[6]
- Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 µm).[6]
- Mobile Phase: A mixture of phosphate buffer and acetonitrile (40:60 v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[6]
- Flow Rate: 0.9 mL/min.[6]
- Detection Wavelength: 282 nm.[6]
- Injection Volume: 10 µL.
- Column Temperature: Ambient.
- Standard Preparation: A stock solution of 10 mg of Cinacalcet Hydrochloride reference standard was prepared in 100 mL of diluent. Further dilutions were made to achieve the

desired concentrations.[6]

- Sample Preparation: A sample equivalent to 10 mg of Cinacalcet was dissolved in 100 mL of diluent, sonicated, and filtered through a 0.45 µm filter.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS was used for the sensitive quantification and confirmation of the deuterated compound.[8][9]

- Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
- Chromatographic Separation: An Eclipse Plus C18 column with a gradient elution using a mobile phase of methanol, water, and ammonium formate.[10]
- Flow Rate: 0.6 mL/min.[10]
- Ionization Mode: Positive electrospray ionization (ESI+).[10]
- Detection: Multiple Reaction Monitoring (MRM). The ion transition for Cinacalcet-D3 (as a reference for deuterated analogs) was m/z 361.2 → 158.1.[10]

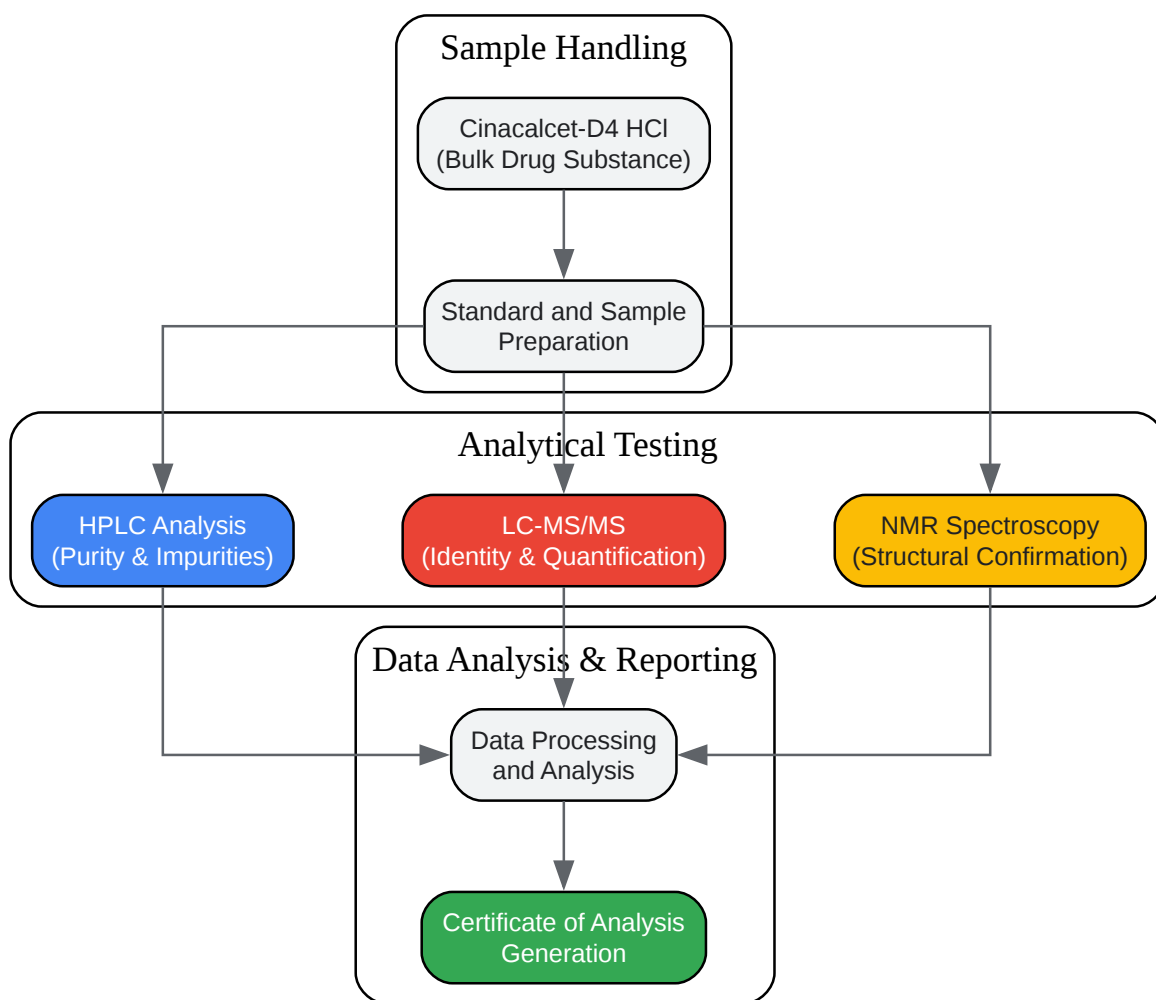
Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded to confirm the chemical structure of the compound.

- Instrumentation: A 400 MHz NMR spectrometer.[3]
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6).[3]
- Internal Standard: Tetramethylsilane (TMS).
- Data Acquisition: Standard pulse sequences were used to acquire ^1H and ^{13}C NMR spectra.

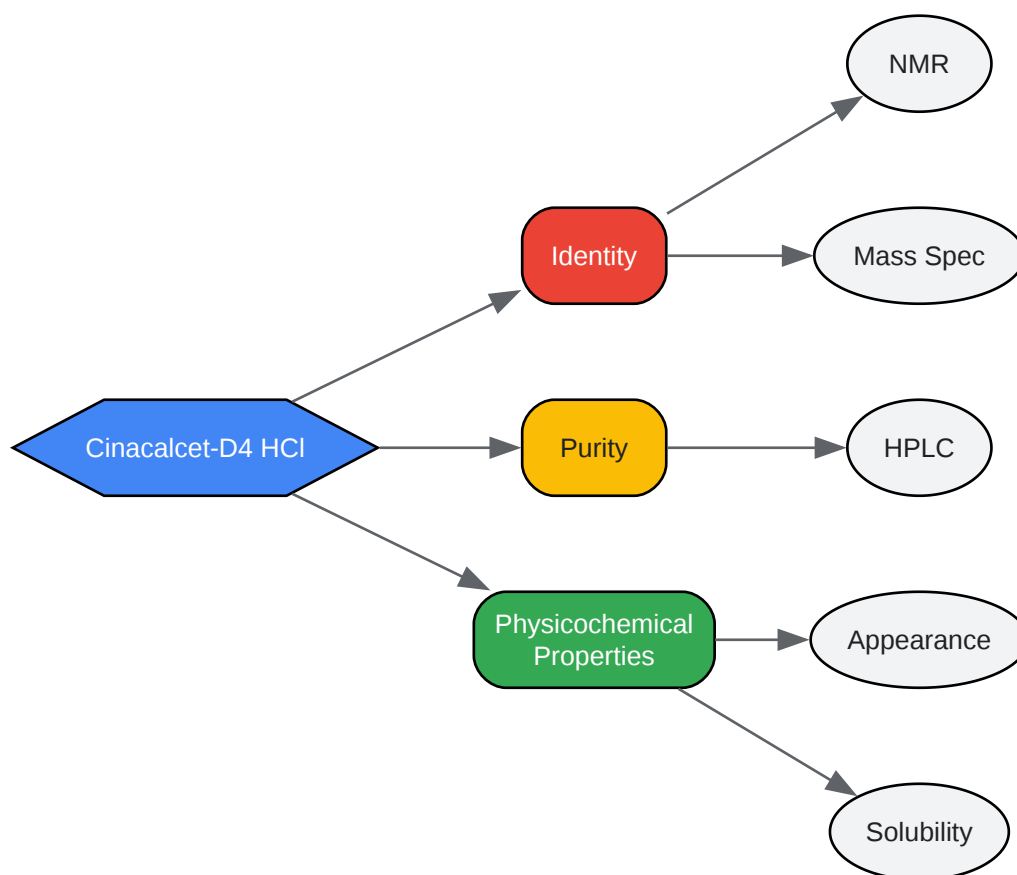
Diagrams

The following diagrams illustrate the analytical workflow and the logical relationship of the quality control process.



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Caption: Workflow for the analysis of **Cinacalcet-D4 Hydrochloride**.



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Caption: Logical relationship of quality control tests for Cinacalcet-D4 HCl. Caption: Logical relationship of quality control tests for Cinacalcet-D4 HCl.

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